N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2S/c1-14-12-16(19)6-7-18(14)24(22,23)20-13-15-8-10-21(11-9-15)17-4-2-3-5-17/h6-7,12,15,17,20H,2-5,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITZCJKLOWIDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Scientific Research Applications
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and benzenesulfonamide-based molecules. Examples include:
- N-(3-pyridinylmethyl)-4-fluoro-2-methylbenzenesulfonamide
- N-(4-piperidinylmethyl)-4-fluoro-2-methylbenzenesulfonamide
Uniqueness
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl group and piperidine ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide, also known by its CAS number 953260-20-3, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula: C19H30N2O2S
- Molecular Weight: 350.5 g/mol
- Structure: The compound features a piperidine ring, a cyclopentyl group, and a sulfonamide moiety, contributing to its biological activity.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Receptor Binding: The compound exhibits affinity for certain neurotransmitter receptors, particularly those involved in the modulation of dopaminergic and serotonergic pathways.
- Inhibition of Enzymatic Activity: Preliminary studies suggest that it may inhibit specific enzymes related to neurotransmitter metabolism, thereby influencing synaptic transmission and neuronal excitability.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antidepressant Activity: Studies have shown that this compound may exhibit antidepressant-like effects in animal models. This is attributed to its ability to enhance serotonergic signaling.
| Study Reference | Model Used | Observed Effect |
|---|---|---|
| Rodent model | Increased locomotor activity and reduced immobility in forced swim test | |
| In vitro assays | Inhibition of serotonin reuptake |
- Anxiolytic Properties: The compound also shows potential anxiolytic effects, as evidenced by behavioral tests indicating reduced anxiety-like behaviors in rodents.
Case Study 1: Antidepressant Efficacy
In a study published in PubMed, researchers evaluated the antidepressant properties of the compound in a chronic stress model. The results indicated that treatment with this compound significantly reduced depressive symptoms compared to control groups. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain.
Case Study 2: Anxiolytic Effects
Another study focused on the anxiolytic effects of the compound using the elevated plus maze test. The findings suggested that administration led to increased time spent in open arms, indicating reduced anxiety levels among treated subjects compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and pH) to stabilize intermediates. For example, nucleophilic substitution reactions involving sulfonamide moieties often use bases like triethylamine to deprotonate reactive sites, as seen in analogous sulfonamide syntheses . Solvents such as dichloromethane or DMF are preferred for their ability to dissolve hydrophobic intermediates while maintaining reaction kinetics . Monitoring via TLC or HPLC ensures reaction progress and purity (>95%) .
Q. How can structural characterization of this compound be validated experimentally?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign proton environments (e.g., cyclopentyl CH₂ vs. piperidine CH) using ¹H/¹³C NMR, with DEPT-135 to confirm quaternary carbons .
- X-ray crystallography : Resolve conformational details (e.g., piperidine ring puckering, sulfonamide torsion angles) using single-crystal data (R factor <0.07) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF) with <2 ppm error .
Q. What analytical techniques are critical for assessing purity in preclinical studies?
- Methodological Answer : Use orthogonal methods:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like methanol/sodium acetate buffer (65:35) to resolve impurities .
- Elemental analysis : Validate elemental composition (C, H, N, S) with <0.4% deviation .
- Thermogravimetric analysis (TGA) : Confirm thermal stability and solvent residues (<0.1% w/w) .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with biological targets?
- Methodological Answer :
- Target selection : Prioritize receptors with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinase enzymes) based on structural analogs .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to simulate binding affinities (ΔG < -8 kcal/mol).
- Validation : Cross-reference with crystallographic data (e.g., PDB entries) to refine pose predictions .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Assay standardization : Control variables like cell line viability (e.g., HEK293 vs. HeLa), incubation time (24–72 hr), and DMSO concentration (<0.1% v/v) .
- Dose-response curves : Calculate EC₅₀/IC₅₀ values with Hill slopes (nH = 1.0–1.5) to assess reproducibility .
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cells to isolate target-specific effects .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- ADME prediction : Use QikProp or SwissADME to optimize logP (2–5), PSA (<90 Ų), and CYP450 inhibition profiles .
- Metabolic stability : Simulate Phase I/II metabolism (e.g., cytochrome P450 isoforms) with StarDrop or MetaSite .
- SAR analysis : Corporate substituent effects (e.g., fluoro vs. methyl groups) on binding using 3D-QSAR (CoMFA, R² >0.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
